molecular formula C126H195N37O37 B3029245 Orphan GPCR SP9155 agonist P550 (mouse, rat)

Orphan GPCR SP9155 agonist P550 (mouse, rat)

Numéro de catalogue: B3029245
Poids moléculaire: 2820.1 g/mol
Clé InChI: GZORTMDPMZLEID-JHPUGHCGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Orphan GPCR SP9155 agonist P550 (mouse, rat), also known as Orphan GPCR SP9155 agonist P550 (mouse, rat), is a useful research compound. Its molecular formula is C126H195N37O37 and its molecular weight is 2820.1 g/mol. The purity is usually 95%.
The exact mass of the compound Orphan GPCR SP9155 Agonist P550 (mouse) is 2819.4548151 g/mol and the complexity rating of the compound is 6300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Orphan GPCR SP9155 agonist P550 (mouse, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orphan GPCR SP9155 agonist P550 (mouse, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H195N37O37/c1-65(2)49-83(155-122(199)94-35-24-48-163(94)98(174)59-142-107(184)89(60-164)157-103(180)68(7)128)106(183)141-58-97(173)162-101(70(9)169)123(200)156-84(50-66(3)4)113(190)143-69(8)104(181)145-80(40-42-99(175)176)111(188)150-81(41-43-100(177)178)112(189)152-85(51-67(5)6)114(191)158-93(64-168)121(198)161-92(63-167)120(197)154-88(55-74-36-38-75(170)39-37-74)117(194)160-90(61-165)118(195)149-78(33-22-46-137-125(132)133)109(186)147-77(32-21-45-136-124(130)131)108(185)146-76(31-19-20-44-127)105(182)140-56-95(171)139-57-96(172)144-86(53-72-27-15-11-16-28-72)115(192)159-91(62-166)119(196)153-87(54-73-29-17-12-18-30-73)116(193)148-79(34-23-47-138-126(134)135)110(187)151-82(102(129)179)52-71-25-13-10-14-26-71/h10-18,25-30,36-39,65-70,76-94,101,164-170H,19-24,31-35,40-64,127-128H2,1-9H3,(H2,129,179)(H,139,171)(H,140,182)(H,141,183)(H,142,184)(H,143,190)(H,144,172)(H,145,181)(H,146,185)(H,147,186)(H,148,193)(H,149,195)(H,150,188)(H,151,187)(H,152,189)(H,153,196)(H,154,197)(H,155,199)(H,156,200)(H,157,180)(H,158,191)(H,159,192)(H,160,194)(H,161,198)(H,162,173)(H,175,176)(H,177,178)(H4,130,131,136)(H4,132,133,137)(H4,134,135,138)/t68-,69-,70+,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,101-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZORTMDPMZLEID-JHPUGHCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CO)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H195N37O37
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2820.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound identified as “(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[[...]]]]], is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and biochemical analyses.

Structure and Composition

The compound is characterized by multiple amino acid residues, oxo groups, and a complex arrangement of carbon chains. Its molecular formula is C59H75N11O22C_{59}H_{75}N_{11}O_{22} with a high molecular weight indicative of its complexity. The presence of various functional groups suggests potential interactions with biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Properties

Research has indicated that compounds with similar structural features often exhibit anticancer properties. For instance, studies on related compounds show inhibition of cell growth in various cancer cell lines, including breast and colon cancer cells. The mechanism typically involves the induction of apoptosis and inhibition of cellular proliferation pathways.

2. Neuroprotective Effects

Certain derivatives have demonstrated neuroprotective effects, potentially through modulation of neurotransmitter systems. This includes the regulation of serotonin and norepinephrine levels, which are crucial for mood regulation and cognitive function.

3. Antimicrobial Activity

Compounds with amino acid backbones have been shown to possess antimicrobial properties, inhibiting the growth of bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

Several case studies illustrate the biological activity of structurally similar compounds:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a related compound's effect on HCT116 colon carcinoma cells. The compound exhibited an IC50 value of 6.2 μM, indicating significant cytotoxicity against these cancer cells .

Case Study 2: Neuroprotective Mechanisms

In another study focused on neuroprotection, a derivative was found to enhance neuronal survival in models of oxidative stress, suggesting a potential application in neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

Absorption and Distribution

The compound's absorption is influenced by its solubility and stability in physiological conditions. Studies indicate that similar compounds are well absorbed when administered orally, with peak plasma concentrations occurring within a few hours post-administration.

Metabolism

Metabolic pathways typically involve cytochrome P450 enzymes, leading to various metabolites that may retain or enhance biological activity. For instance, N-demethylation and hydroxylation are common metabolic reactions observed in related compounds .

Excretion

Excretion pathways are primarily renal, with metabolites being eliminated through urine. Understanding these pathways is essential for determining dosing regimens and potential toxicity.

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Antiviral Properties :
    The compound has been studied for its antiviral properties, particularly against RNA viruses. Research indicates that similar compounds exhibit activity against viruses such as Ebola, MERS-CoV, and SARS-CoV. The structure of the compound suggests it could function as a prodrug, enhancing its bioavailability and therapeutic efficacy against viral infections .
  • Anticancer Activity :
    Preliminary studies have indicated that compounds with similar structural features may exhibit anticancer properties. The ability to inhibit tumor growth through modulation of metabolic pathways is a promising area of research. For instance, compounds that target specific enzymes involved in cancer metabolism have shown potential in preclinical models .
  • Neuroprotective Effects :
    There is emerging evidence that compounds with complex amino acid structures can provide neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. These compounds may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Biochemical Research

  • Enzyme Inhibition Studies :
    The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. Research has focused on its ability to inhibit proteases and other enzymes involved in disease processes, providing insights into new therapeutic avenues .
  • Peptide Synthesis :
    The intricate amino acid sequence of the compound suggests its utility in peptide synthesis for research purposes. Such peptides can be used to study protein interactions and functions, contributing to our understanding of cellular mechanisms .

Case Studies

  • Remdesivir Analogs :
    A study on analogs of remdesivir highlighted the importance of structural modifications in enhancing antiviral activity. Similar approaches could be applied to (4S)-5-[[[2S)-1-[...]-5-oxopentanoic acid to optimize its efficacy against viral targets .
  • Cancer Treatment Trials :
    Clinical trials involving structurally related compounds have shown promise in treating various cancers, leading to further investigations into the pharmacodynamics and pharmacokinetics of these molecules. The potential for (4S)-5-[[[2S)-1-[...]-5-oxopentanoic acid to act as a lead compound is being explored through these frameworks .

Q & A

How can researchers determine optimal synthesis conditions for this complex peptide-based compound?

Basic Research Focus
To optimize synthesis conditions, employ Design of Experiments (DoE) strategies such as full factorial or response surface methodologies. These approaches systematically vary parameters (e.g., temperature, solvent ratios, reaction time) to identify interactions between variables and maximize yield . Bayesian optimization algorithms can further enhance efficiency by prioritizing high-yield conditions with minimal experimental iterations . For example, full factorial designs have successfully resolved multi-variable dependencies in α-aminophosphonate synthesis, achieving >90% yield .

What analytical techniques are critical for characterizing the compound’s purity and stereochemical integrity?

Basic Research Focus
Use high-resolution mass spectrometry (HRMS) and multidimensional NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) to confirm molecular weight, regioselectivity, and stereochemistry. For example, 1H^{1}\text{H}-15N^{15}\text{N} HMBC can validate amide bond formation in peptide backbones . Pair these with circular dichroism (CD) to assess conformational stability under varying pH/temperature conditions .

How can computational tools aid in predicting the compound’s tertiary structure and stability?

Advanced Research Focus
Molecular dynamics (MD) simulations and density functional theory (DFT) can model folding pathways and intramolecular interactions (e.g., hydrogen bonds, π-π stacking). Machine learning (ML) algorithms trained on peptide databases predict aggregation-prone regions or solvent accessibility . For instance, ML-driven ligand design has accelerated f-element separations by identifying optimal coordination geometries .

What strategies resolve contradictions between experimental and computational data?

Advanced Research Focus
Discrepancies often arise from incomplete force fields in simulations or unaccounted solvent effects. Validate computational models using experimental adsorption isotherms or kinetic isotope effects to refine parameters. For example, discrepancies in redox potentials were resolved by incorporating solvent polarization in DFT calculations . Cross-validate with synchrotron X-ray crystallography to resolve ambiguous electron density maps .

How can researchers design multi-step synthesis protocols to minimize intermediate degradation?

Advanced Research Focus
Adopt flow chemistry for continuous synthesis, which reduces intermediate handling and stabilizes reactive species. For instance, Omura-Sharma-Swern oxidation in flow systems improved diphenyldiazomethane yields by 30% compared to batch methods . Use in-line IR spectroscopy for real-time monitoring and automated quenching of unstable intermediates .

What statistical methods are recommended for analyzing heterogeneous reaction data?

Basic Research Focus
Apply multivariate regression and ANOVA to deconvolute variable contributions. For example, full factorial designs quantified the impact of catalyst loading and temperature on α-aminophosphonate yields . Use principal component analysis (PCA) to cluster reaction outcomes and identify outliers in high-throughput screening datasets .

How can redox-sensitive functional groups in the compound be stabilized during synthesis?

Advanced Research Focus
Implement redox buffer systems (e.g., ascorbate/Fe3+^{3+}) or inert-atmosphere techniques (glovebox/Schlenk line) to prevent oxidation. For hydroxyl-rich regions, use protecting groups like tert-butyldimethylsilyl (TBS) or benzyl ethers , which are selectively cleaved under mild conditions .

What methodologies validate the compound’s bioactivity without in vivo assays?

Advanced Research Focus
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to target proteins (e.g., enzymes, receptors). Pair with molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict interaction hotspots . For example, docking-guided synthesis of Vismodegib derivatives identified Smo agonists with nanomolar binding .

How can high-throughput screening (HTS) accelerate ligand-binding studies for this compound?

Advanced Research Focus
Leverage microarray-based platforms or fluorescence polarization assays to screen >10,000 conditions/day. Integrate HTS with machine learning to prioritize ligands with optimal binding kinetics. For example, ML models reduced ligand screening time by 70% in f-element separations .

What ethical and safety protocols are essential for handling this compound?

Basic Research Focus
Follow ACS Guidelines for Chemical Safety , including fume hood use for volatile intermediates and waste neutralization protocols. For peptide synthesis, mitigate endotoxin risks via LPALATM resin and sterile filtration . Document all procedures in compliance with FAIR data principles to ensure reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.